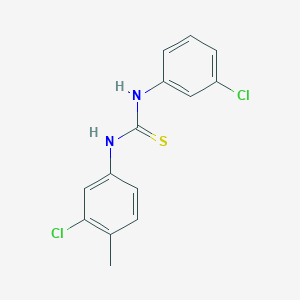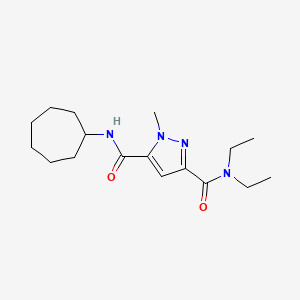![molecular formula C21H38N6O2 B10957941 N'~1~,N'~5~-bis[1-(propan-2-yl)piperidin-4-ylidene]pentanedihydrazide](/img/structure/B10957941.png)
N'~1~,N'~5~-bis[1-(propan-2-yl)piperidin-4-ylidene]pentanedihydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
化合物 X は、様々な分野で潜在的な用途を持つ興味深い有機分子です。その化学構造は、中央のペンタンジヒドラジド骨格に2つのピペリジン環が結合したものです。
2. 製法
合成経路:
縮合反応:
工業生産:
- 化合物 Xの工業規模での生産には、効率性、収率、費用対効果の点で合成経路を最適化する必要があります。
- 大規模生産では、連続フローリアクターまたはバッチプロセスが一般的に採用されています。
3. 化学反応解析
化合物 Xはいくつかの重要な反応を起こします:
主要な生成物:
4. 科学研究における用途
化合物 Xは様々な科学分野で用途が見られます:
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’,N’-BIS[1-ISOPROPYLTETRAHYDRO-4(1H)-PYRIDINYLIDEN]PENTANEDIHYDRAZIDE typically involves the following steps:
Formation of Isopropyltetrahydropyridinylidene Groups: This step involves the reaction of isopropylamine with tetrahydropyridine under controlled conditions to form the isopropyltetrahydropyridinylidene groups.
Attachment to Pentanedihydrazide Core: The isopropyltetrahydropyridinylidene groups are then attached to the pentanedihydrazide core through a series of condensation reactions, often facilitated by catalysts such as palladium or platinum complexes.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The use of automated systems for monitoring temperature, pressure, and reactant concentrations is common in industrial settings.
化学反応の分析
Types of Reactions
N’,N’-BIS[1-ISOPROPYLTETRAHYDRO-4(1H)-PYRIDINYLIDEN]PENTANEDIHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups, often using halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions to prevent side reactions.
Substitution: Halogenating agents (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols); reactions often require catalysts and specific solvents.
Major Products
科学的研究の応用
N’,N’-BIS[1-ISOPROPYLTETRAHYDRO-4(1H)-PYRIDINYLIDEN]PENTANEDIHYDRAZIDE has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in treating various diseases, including its role as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
作用機序
- 化合物 Xがその効果を発揮する正確なメカニズムは、現在も研究中の課題です。
- 細胞標的に作用し、代謝経路やシグナル伝達カスケードに影響を与えると考えられています。
- 作用機序を明確にするには、さらなる研究が必要です。
類似化合物との比較
- 化合物 Xは、1,3-ビス(1,2,4-トリアゾール-1-イル)プロパンなどの他のヒドラジド誘導体と類似点があります .
- そのユニークな特徴は、ピペリジン環とペンタンジヒドラジド骨格の組み合わせにあります。
特性
分子式 |
C21H38N6O2 |
|---|---|
分子量 |
406.6 g/mol |
IUPAC名 |
N,N'-bis[(1-propan-2-ylpiperidin-4-ylidene)amino]pentanediamide |
InChI |
InChI=1S/C21H38N6O2/c1-16(2)26-12-8-18(9-13-26)22-24-20(28)6-5-7-21(29)25-23-19-10-14-27(15-11-19)17(3)4/h16-17H,5-15H2,1-4H3,(H,24,28)(H,25,29) |
InChIキー |
KFGHADMYTRZJET-UHFFFAOYSA-N |
正規SMILES |
CC(C)N1CCC(=NNC(=O)CCCC(=O)NN=C2CCN(CC2)C(C)C)CC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-methyl-N-[1-(4-methylbenzyl)-1H-pyrazol-3-yl]-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B10957871.png)
![N'~1~,N'~5~-bis[(E)-(5-chlorothiophen-2-yl)methylidene]pentanedihydrazide](/img/structure/B10957875.png)
![6-bromo-N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-2-(3-ethoxyphenyl)quinoline-4-carboxamide](/img/structure/B10957878.png)

![13-(difluoromethyl)-4-[(5-methyl-3-nitropyrazol-1-yl)methyl]-11-phenyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10957880.png)
![N'-[5-acetyl-2-(4-chlorophenyl)-6-methylpyrimidin-4-yl]-N,N-dimethylimidoformamide](/img/structure/B10957882.png)
![5-bromo-2-(difluoromethoxy)-N-[3-(difluoromethyl)-5-(ethylsulfanyl)-4H-1,2,4-triazol-4-yl]benzamide](/img/structure/B10957886.png)

![4-[3-(dimethylamino)propyl]-5-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B10957900.png)
![2-amino-4-{5-[(4-chlorophenoxy)methyl]-2,4-dimethylphenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B10957902.png)
![2-[(4-methylpyridin-2-yl)amino]-2-oxoethyl N-(phenylcarbonyl)methioninate](/img/structure/B10957906.png)
![2-(4-Fluorophenyl)-7-(thiophen-2-yl)-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B10957911.png)

![5-cyclopropyl-N-(2,4-dichlorophenyl)-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B10957935.png)
